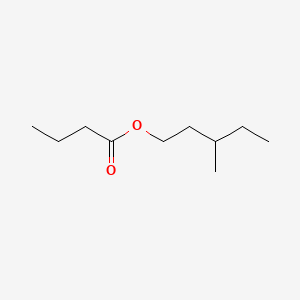
3-Methylpentyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpentyl butyrate: is an ester compound with the molecular formula C₁₀H₂₀O₂. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular ester is derived from butyric acid and 3-methylpentanol, giving it a fruity aroma that makes it valuable in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpentyl butyrate can be synthesized through the esterification reaction between butyric acid and 3-methylpentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The reaction mixture is often subjected to distillation to purify the ester from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Hydrolysis Reactions
Esters undergo hydrolysis under acidic or basic conditions. For 3-methylpentyl butyrate:
Acid-Catalyzed Hydrolysis
Reacts with aqueous acids (e.g., H₂SO₄, HCl) to yield butyric acid and 3-methylpentanol :
C10H20O2+H2OH+CH3CH2CH2COOH+C6H14O
This reaction is exothermic, with strong oxidizing acids potentially generating enough heat to ignite products .
Base-Promoted Saponification
Reacts with alkalis (e.g., NaOH) to form sodium butyrate and 3-methylpentanol :
C10H20O2+NaOH→CH3CH2CH2COO−Na++C6H14O
Heat generation during this process may accelerate decomposition .
Transesterification
In the presence of alcohols and acid/base catalysts, this compound undergoes ester exchange. For example, with methanol:
C10H20O2+CH3OHcatalystCH3CH2CH2COOCH3+C6H14O
This reaction is critical in biodiesel production and polymer synthesis .
Reactivity with Metals and Hydrides
This compound reacts with alkali metals (e.g., Na, K) or hydrides to produce flammable hydrogen gas :
C10H20O2+Na→C10H19O2−Na++21H2↑
Such reactions necessitate strict inert-atmosphere handling .
Oxidation and Combustion
Esters are combustible. Complete oxidation yields CO₂ and H₂O:
C10H20O2+14O2→10CO2+10H2O
Partial oxidation may form ketones or carboxylic acids, depending on conditions .
Biochemical Interactions
Though not directly studied for this compound, structurally related esters (e.g., sodium butyrate) inhibit histone deacetylases (HDACs) and modulate G-protein-coupled receptors . These pathways suggest potential bioactivity, though specific data for this compound remain unexplored.
Stability and Incompatibilities
Scientific Research Applications
Chemistry: 3-Methylpentyl butyrate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions .
Biology and Medicine:
Industry: This compound is widely used in the fragrance and flavor industry due to its fruity aroma. It is used in the formulation of perfumes, food flavorings, and cosmetic products .
Mechanism of Action
The primary mechanism by which 3-Methylpentyl butyrate exerts its effects is through its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity smell .
Comparison with Similar Compounds
Methyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Ethyl butyrate: Known for its pineapple-like smell, used in food and beverages.
Isopentyl acetate: Has a banana-like odor, used in flavorings and fragrances.
Uniqueness: 3-Methylpentyl butyrate is unique due to its specific combination of butyric acid and 3-methylpentanol, which gives it a distinct fruity aroma that is different from other esters. Its specific structure also influences its reactivity and applications in various fields .
Properties
CAS No. |
84254-83-1 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3-methylpentyl butanoate |
InChI |
InChI=1S/C10H20O2/c1-4-6-10(11)12-8-7-9(3)5-2/h9H,4-8H2,1-3H3 |
InChI Key |
GZWUADMYQBNKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















